

Technical Support Center: Troubleshooting Chloramine-Induced Corrosion

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Compound of Interest

Compound Name: Chloramine

Cat. No.: B081541

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating **chloramine**-induced corrosion in experimental apparatus.

Frequently Asked Questions (FAQs)

Q1: What is **chloramine**, and why is it a concern for my experimental apparatus?

A1: **Chloramine** is a disinfectant used in many municipal water systems, formed by combining chlorine and ammonia.^{[1][2]} While effective for water treatment, it can be more aggressive than chlorine towards certain materials, leading to corrosion of metal and degradation of plastic and rubber components in your laboratory equipment.^{[3][4][5]} This can compromise the integrity of your experiments and the longevity of your apparatus.

Q2: What are the visible signs of **chloramine**-induced corrosion?

A2: Common signs include:

- Pitting: Small, localized holes on metal surfaces, particularly on stainless steel and copper.^{[1][6]}
- Discoloration: A dull or tarnished appearance on metal surfaces.^[6]
- Leaks: Pinhole leaks in copper pipes or failure of rubber and plastic fittings.^{[1][4]}

- Residue: Formation of a greenish layer on copper (copper carbonate) or a reddish-brown layer on iron-based materials (rust).[7]

Q3: Which materials in my lab are most susceptible to **chloramine** corrosion?

A3: Materials to be particularly mindful of include:

- Copper and its alloys (Brass, Bronze): **Chloramine** can accelerate corrosion, especially at lower pH levels.[2][5]
- Lead and Solder: **Chloramine** can significantly increase the leaching of lead from pipes and solder joints.[5][8]
- Stainless Steel (e.g., 304, 316): While generally resistant, these can be susceptible to pitting and crevice corrosion in the presence of **chloramines**, especially at elevated temperatures and chloride concentrations.[6][9][10]
- Elastomers (Rubbers) and Plastics: **Chloramines** can cause rubber fittings and polyurethane components to lose elasticity and crack.[4]

Q4: Can **chloramine** in the water affect my experimental results?

A4: Yes. Leached metals from corroded apparatus can contaminate your solutions, potentially interfering with sensitive assays or catalytic processes. The degradation of plastic or rubber components could also introduce organic contaminants.

Q5: How can I mitigate **chloramine**-induced corrosion?

A5: Several strategies can be employed:

- Water Purification: Use a water purification system that removes **chloramines**. Catalytic carbon filters are effective for this purpose.[5]
- pH Control: Maintaining a slightly alkaline pH (7.0-8.5) can help reduce the corrosivity of chloraminated water.[11][12]
- Corrosion Inhibitors: The addition of orthophosphates can form a protective layer on pipe surfaces, reducing corrosion.[11][13][14] However, polyphosphates may increase lead

leaching.[\[14\]](#)

- Material Selection: Where possible, use highly resistant materials such as titanium, duplex stainless steel, or fluoropolymers (e.g., PTFE, PFA) for critical components.[\[15\]](#)[\[16\]](#)

Troubleshooting Guide

Problem: I'm observing pitting and discoloration on my stainless steel components.

Possible Cause	Troubleshooting Step	Recommended Action
High chloramine concentration in tap water.	Test the total and free chlorine levels in your water supply.	Install a point-of-use water purification system with a catalytic carbon filter to remove chloramines.
Low pH of the water.	Measure the pH of the water.	Adjust the pH to a neutral or slightly alkaline range (7.0-8.5) if it is acidic. [11] [12]
Stagnant water conditions.	Review your experimental setup and shutdown procedures.	Ensure regular flushing of the system to prevent water stagnation. [17]
Inappropriate cleaning agents.	Check the composition of your cleaning solutions.	Avoid cleaners containing chlorides or bleach; use manufacturer-approved cleaners for stainless steel. [18] [19]

Problem: My copper tubing is developing pinhole leaks.

Possible Cause	Troubleshooting Step	Recommended Action
Aggressive water chemistry due to chloramines.	Analyze water for chloramine concentration, pH, and alkalinity.	Consider a water treatment solution to remove chloramines or adjust water chemistry. Adding an orthophosphate-based corrosion inhibitor can also be effective. [11] [13]
High water temperature.	Monitor the operating temperature of your apparatus.	Heated chloraminated water is significantly more corrosive. [4] If possible, reduce the operating temperature or use more resistant materials for heated sections.
High flow velocity.	Evaluate the flow rates within your system.	High flow rates can lead to erosion corrosion. Consider redesigning the system to reduce velocity or using more robust materials.

Data on Material Compatibility and Corrosion

Table 1: General Compatibility of Materials with Chloraminated Water

Material	Compatibility Rating	Notes
Stainless Steel (304, 316)	Fair to Good	Susceptible to pitting and crevice corrosion, especially with high chlorides and temperatures. [9] [10]
Duplex Stainless Steel	Excellent	Offers superior resistance to chloride stress corrosion cracking. [9] [15]
Copper and Copper Alloys	Poor to Fair	Corrosion is accelerated at lower pH and higher chloramine concentrations. [5]
Galvanized Steel	Poor	The zinc coating can be quickly dissolved by aggressive disinfectants. [20]
Titanium	Excellent	Highly resistant to corrosion in chloramine environments. [15]
Aluminum	Good	Forms a protective oxide layer, offering good corrosion resistance. [15] [21]
PVC, CPVC	Good to Excellent	Generally resistant, but some degradation can occur over long periods. CPVC is very stable. [20]
EPDM (Ethylene Propylene Diene Monomer)	Fair	Can be attacked and swell over time, especially in hot water.
PTFE, PFA (Fluoropolymers)	Excellent	Chemically inert and highly resistant to chloramines even at elevated temperatures. [16]

Table 2: Factors Influencing Corrosion Rate in Chloraminated Water

Parameter	Effect on Corrosion Rate	Explanation
pH	Decrease in pH increases corrosion.	More acidic conditions (lower pH) make the water more aggressive towards metals.[5]
Temperature	Increase in temperature increases corrosion.	Higher temperatures accelerate the chemical reactions involved in corrosion. [4]
Chloramine Concentration	Higher concentrations can increase corrosion.	Increased disinfectant levels can lead to higher rates of oxidation and metal dissolution.[5]
Chloride Concentration	Higher concentrations increase pitting in stainless steels.	Chloride ions can break down the passive protective layer on stainless steel.[9][17]
Water Alkalinity	Higher alkalinity can decrease corrosion.	Alkalinity helps to buffer the water and resist pH changes.
Flow Rate	High flow rates can increase erosion corrosion.	The mechanical action of flowing water can remove protective layers from the metal surface.

Experimental Protocols

Protocol 1: Weight Loss Immersion Testing for Corrosion Rate Determination

This protocol is adapted from ASTM G1 and G31 standards and is designed to determine the general corrosion rate of a material in a **chloramine** solution.[7][12][22][23]

1. Materials and Equipment:

- Test coupons of the material of interest (e.g., stainless steel 316, copper) with known surface area.

- Glass beakers or containers.
- **Chloramine** test solution (prepared to a specific concentration, pH, and temperature reflecting experimental conditions).
- Analytical balance (accurate to 0.1 mg).
- Drying oven.
- Nylon cord.
- Desiccator.
- Cleaning solutions (e.g., acetone, appropriate acid for post-test cleaning as per ASTM G1).

2. Procedure:

- Specimen Preparation:
 - Clean test coupons with a solvent like acetone to remove any grease or oil.
 - Dry the coupons in a drying oven at 105°C for 2-3 hours.
 - Allow to cool in a desiccator.
 - Weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_{initial}).
- Immersion:
 - Suspend each coupon in a beaker containing the **chloramine** test solution using a nylon cord. Ensure the coupon is fully submerged.
 - The volume of the solution should be at least 20 mL per cm² of the coupon's surface area.
 - Cover the beakers to prevent evaporation and contamination.
 - Maintain the beakers at a constant temperature for the duration of the test (e.g., 24, 48, 72 hours).

- Post-Test Cleaning:
 - After the designated exposure time, remove the coupons from the solution.
 - Clean the coupons to remove corrosion products according to ASTM G1 procedures. This may involve chemical cleaning (e.g., in a specific acid solution) followed by gentle brushing.
 - Rinse thoroughly with deionized water and then acetone.
 - Dry the coupons in a drying oven and cool in a desiccator.
- Final Weighing:
 - Weigh each cleaned and dried coupon and record this as the final weight (W_{final}).
- Calculation of Corrosion Rate:
 - Calculate the weight loss (ΔW) = $W_{\text{initial}} - W_{\text{final}}$.
 - Calculate the corrosion rate in millimeters per year (mm/y) using the formula: Corrosion Rate (mm/y) = $(8.76 \times 10^4 \times \Delta W) / (A \times T \times D)$ Where:
 - ΔW = weight loss in grams
 - A = surface area of the coupon in cm^2
 - T = exposure time in hours
 - D = density of the material in g/cm^3

Protocol 2: Electrochemical Testing for Pitting Susceptibility

This protocol provides a method for evaluating the susceptibility of materials, particularly stainless steels, to localized corrosion like pitting in a **chloramine** environment. It is based on principles from electrochemical testing standards.[\[15\]](#)[\[24\]](#)

1. Materials and Equipment:

- Potentiostat.
- Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode).
- Working electrode made from the test material.
- Reference electrode (e.g., Ag/AgCl).
- Counter electrode (e.g., platinum or graphite).
- **Chloramine** test solution.

2. Procedure:

- Electrode Preparation:
 - Prepare the working electrode by polishing the surface to a mirror finish.
 - Clean the electrode with a suitable solvent.
- Cell Assembly:
 - Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
 - Fill the cell with the **chloramine** test solution, ensuring all electrodes are properly immersed.
- Open Circuit Potential (OCP) Measurement:
 - Allow the system to stabilize by measuring the OCP for a period (e.g., 1 hour) until a steady state is reached.
- Potentiodynamic Polarization:

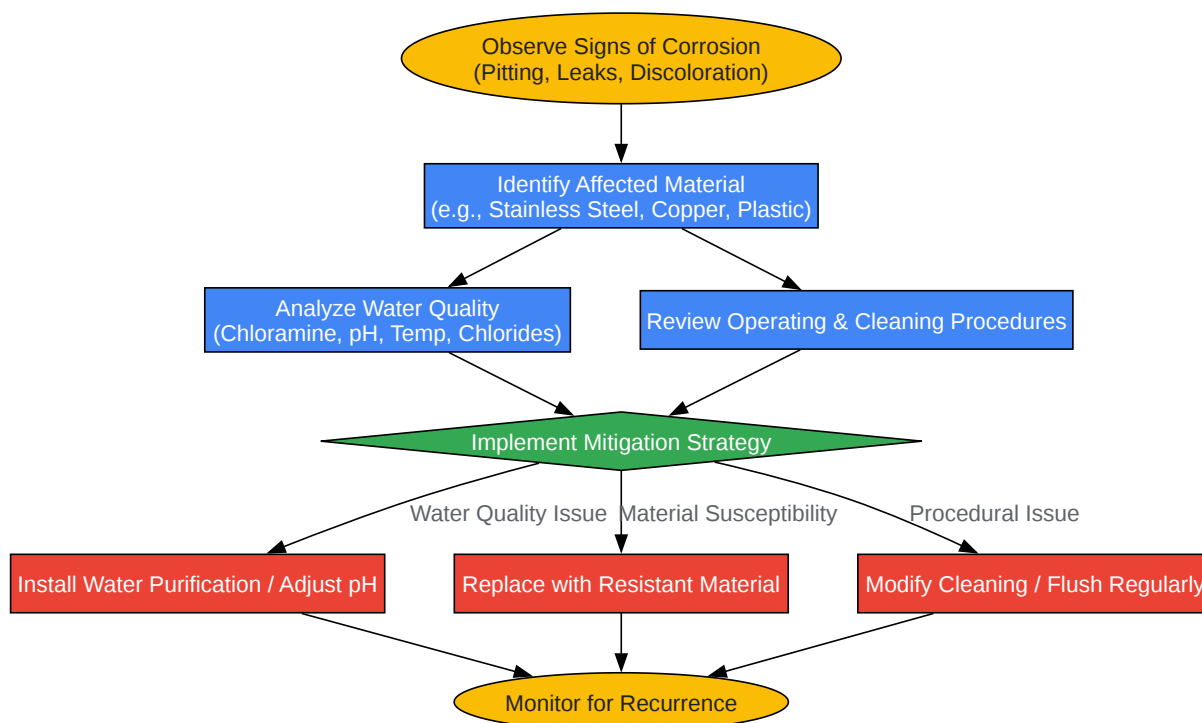
- Perform a potentiodynamic polarization scan, typically starting from a potential slightly below the OCP and scanning in the anodic (positive) direction at a slow scan rate (e.g., 0.167 mV/s).
- Data Analysis:
 - Plot the resulting polarization curve (log of current density vs. potential).
 - Determine the pitting potential (E_{pit}), which is the potential at which a sharp increase in current density is observed. A more noble (higher) E_{pit} indicates greater resistance to pitting corrosion.

Visualizations



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Caption: Chemical pathway of **chloramine**-induced corrosion.



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Caption: Logical workflow for troubleshooting corrosion issues.



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Caption: Workflow for weight loss corrosion testing.

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